Methylsulfonyl Pyrazole COX-2 Potency Benchmark
Although direct head-to-head COX-2 inhibition data for 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole have not been published, class-level inference from a series of structurally related 1,3-diaryl pyrazole derivatives bearing a methylsulfonyl moiety establishes a quantitative potency benchmark. In the Shaker et al. study (2022), nine compounds with the methylsulfonyl pharmacophore (compounds 8a, 8b, 8e, 8j, 8l, 9a, 9b, 9c, and 10b) exhibited COX-2 IC50 values ranging from 0.059 to 0.079 µM [1]. The highest selectivity index (SI = 211) was observed for compound 8b, compared to celecoxib (SI = 312) and indomethacin (SI = 1.25) [1]. A subsequent 2024 study on 1,3,4-triaryl pyrazole derivatives with methylsulfonyl moieties reported COX-2 IC50 values of 0.058–0.089 µM, with compounds 5a and 6c achieving IC50 values of 0.058 µM and 0.075 µM respectively, and selectivity indices of 198.27 and 154.66 [2]. These data demonstrate that the methylsulfonyl pyrazole scaffold reliably delivers sub-100 nM COX-2 inhibitory potency when appropriately substituted.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; class-level benchmark inferred as 0.058–0.089 µM based on methylsulfonyl pyrazole derivatives |
| Comparator Or Baseline | Celecoxib: IC50 = 0.046 µM, SI = 315.21; Indomethacin: IC50 = 0.079 µM, SI = 1.25; R-roscovitine (CDK2): IC50 = 0.533 µM |
| Quantified Difference | Methylsulfonyl pyrazole derivatives achieve COX-2 IC50 values comparable to indomethacin (0.079 µM) and within ~1.3-fold of celecoxib (0.046 µM); selectivity indices for methylsulfonyl pyrazoles (154–211) substantially exceed indomethacin (SI = 1.25) |
| Conditions | In vitro enzyme immunoassay using human recombinant COX-2; selectivity assessed via COX-1/COX-2 IC50 ratio |
Why This Matters
This class-level benchmark provides procurement justification: the methylsulfonyl pyrazole scaffold consistently delivers potent COX-2 inhibition, making 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole a structurally sound candidate for anti-inflammatory screening campaigns.
- [1] Shaker AMM, Shahin MI, AboulMagd AM, Abdel Aleem SA, Abdel-Rahman HM, Abou El Ella DA. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry. 2022;129:106143. View Source
- [2] Design, synthesis, and molecular docking of novel 1,3,4-triaryl pyrazole derivatives bearing methylsulfonyl moiety with anticancer activity through dual targeting CDK2 and COX-2 enzymes. Journal of Molecular Structure. 2024. View Source
